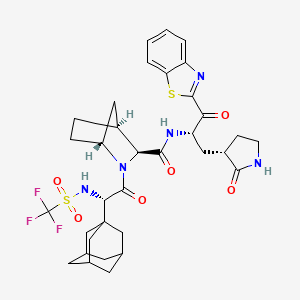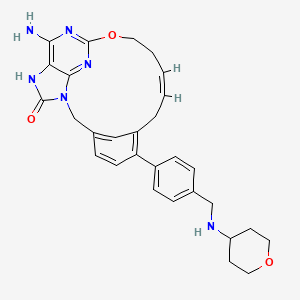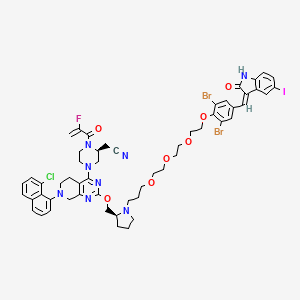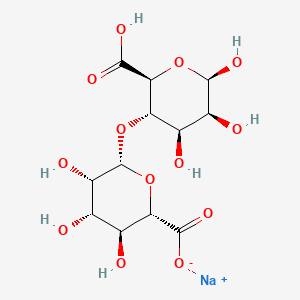
SARS-CoV-2 3CLpro-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-14 is a potent inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the replication and transcription of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby preventing the virus from replicating and spreading .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-14 typically involves multiple steps, including the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
SARS-CoV-2 3CLpro-IN-14 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
SARS-CoV-2 3CLpro-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of 3CLpro inhibitors.
Biology: Employed in cell-based assays to investigate the biological activity and efficacy of 3CLpro inhibitors.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for treating COVID-19.
作用機序
SARS-CoV-2 3CLpro-IN-14 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This binding inhibits the protease’s catalytic activity, preventing the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. The molecular targets involved include the catalytic dyad of cysteine and histidine residues within the protease’s active site .
類似化合物との比較
Similar Compounds
Similar compounds to SARS-CoV-2 3CLpro-IN-14 include:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for treating COVID-19.
Ensitrelvir: Another 3CLpro inhibitor, approved in Japan for COVID-19 treatment.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials
Uniqueness
This compound is unique due to its specific binding mode and high potency against the 3C-like protease of SARS-CoV-2. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, potentially reducing the risk of off-target effects and improving safety profiles .
特性
分子式 |
C34H40F3N5O6S2 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC名 |
(1R,3S,4S)-2-[(2S)-2-(1-adamantyl)-2-(trifluoromethylsulfonylamino)acetyl]-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C34H40F3N5O6S2/c35-34(36,37)50(47,48)41-28(33-14-17-9-18(15-33)11-19(10-17)16-33)32(46)42-22-6-5-20(12-22)26(42)30(45)39-24(13-21-7-8-38-29(21)44)27(43)31-40-23-3-1-2-4-25(23)49-31/h1-4,17-22,24,26,28,41H,5-16H2,(H,38,44)(H,39,45)/t17?,18?,19?,20-,21-,22+,24-,26-,28+,33?/m0/s1 |
InChIキー |
VQSZXJGGYUWDES-DDIMPBCQSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
正規SMILES |
C1CC2CC1C(N2C(=O)C(C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)NC(CC6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
furan-6-yl] nitrate](/img/structure/B12391928.png)



